molecular formula C22H26N2O2S2 B13063712 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B13063712
M. Wt: 414.6 g/mol
InChI Key: CJCABPRSJBSCBX-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its structure includes a methoxyphenyl group, a sulfanyl group, and a diazatricyclic core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions The diazatricyclic core is then constructed via a series of cyclization reactions, often involving the use of strong acids or bases as catalysts

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the efficient synthesis of intermediates, optimization of reaction conditions to maximize yield and purity, and the use of advanced purification techniques such as chromatography and crystallization. Safety and environmental considerations are also critical, requiring the implementation of proper waste management and emission control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The diazatricyclic core can be reduced under specific conditions to yield different structural analogs.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced diazatricyclic analogs.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function. Additionally, the diazatricyclic core can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-ol: Similar structure with a hydroxyl group instead of a ketone.

    4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-thione: Similar structure with a thione group instead of a ketone.

Uniqueness

The uniqueness of 4-(2-Methoxyphenyl)-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2(7),5-trien-3-one lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6 g/mol

IUPAC Name

3-(2-methoxyphenyl)-7-(2-methylbutan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H26N2O2S2/c1-5-22(2,3)13-10-11-14-17(12-13)28-19-18(14)20(25)24(21(27)23-19)15-8-6-7-9-16(15)26-4/h6-9,13H,5,10-12H2,1-4H3,(H,23,27)

InChI Key

CJCABPRSJBSCBX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4OC

Origin of Product

United States

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